Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-
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Overview
Description
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring an acenaphthene moiety and a chloroethyl group, suggests potential utility in specialized chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- typically involves the reaction of 5-acenaphthenylamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The acenaphthene moiety can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can target the urea carbonyl group or the acenaphthene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives with various functional groups.
Oxidation: Acenaphthene ketones or quinones.
Reduction: Reduced urea derivatives or hydrogenated acenaphthene compounds.
Scientific Research Applications
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(5-acenaphthenyl)-3-(2-bromoethyl)-
- Urea, 1-(5-acenaphthenyl)-3-(2-iodoethyl)-
- Urea, 1-(5-acenaphthenyl)-3-(2-fluoroethyl)-
Uniqueness
Urea, 1-(5-acenaphthenyl)-3-(2-chloroethyl)-: is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its bromo, iodo, or fluoro analogs
Properties
CAS No. |
102613-27-4 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1,2-dihydroacenaphthylen-5-yl)urea |
InChI |
InChI=1S/C15H15ClN2O/c16-8-9-17-15(19)18-13-7-6-11-5-4-10-2-1-3-12(13)14(10)11/h1-3,6-7H,4-5,8-9H2,(H2,17,18,19) |
InChI Key |
PRSFQUNLUKUNEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NCCCl |
Origin of Product |
United States |
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